REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH2:16][CH2:17]O)(=[O:15])=[O:14])=[CH:9][CH:8]=1)[CH3:6].N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:3][CH2:17][CH2:16][S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:5][CH3:6])=[CH:8][CH:9]=1)(=[O:15])=[O:14]
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C(C)C1=CC=C(C=C1)S(=O)(=O)CCO
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Name
|
|
Quantity
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56 μL
|
Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then heated for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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CUSTOM
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Details
|
Quenching with ice and water
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted twice with DCM
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCS(=O)(=O)C1=CC=C(C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |